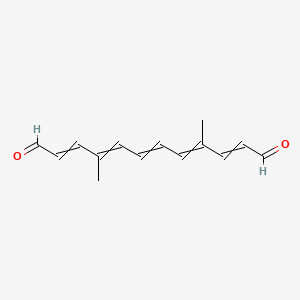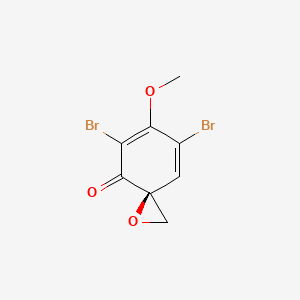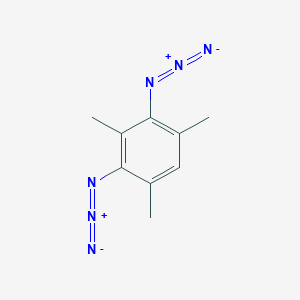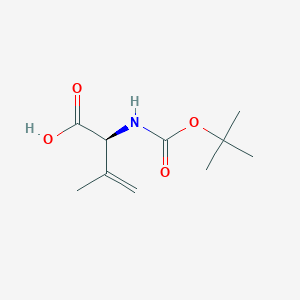![molecular formula C19H34SSn B12581831 Tributyl[2-(methylsulfanyl)phenyl]stannane CAS No. 203195-90-8](/img/structure/B12581831.png)
Tributyl[2-(methylsulfanyl)phenyl]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl[2-(methylsulfanyl)phenyl]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a phenyl group substituted with a methylsulfanyl group. This compound is part of the broader class of organotin compounds, which are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[2-(methylsulfanyl)phenyl]stannane typically involves the reaction of 2-(methylsulfanyl)phenylmagnesium bromide with tributyltin chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes the use of larger reaction vessels, automated stirring, and controlled addition of reagents to ensure safety and consistency in product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl[2-(methylsulfanyl)phenyl]stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The tin atom can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form tin oxides or reduction to form lower oxidation state tin compounds.
Coupling Reactions: It is commonly used in Stille coupling reactions, where it acts as a source of the phenyl group in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Stille Coupling: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are commonly used in the presence of bases like cesium fluoride.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted organotin compounds can be formed.
Coupling Products: Biaryl compounds are typically formed in Stille coupling reactions.
Oxidation and Reduction Products: Tin oxides or lower oxidation state tin compounds are formed.
Applications De Recherche Scientifique
Tributyl[2-(methylsulfanyl)phenyl]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Biology: Organotin compounds, including this compound, are studied for their biological activity and potential use as antifouling agents.
Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, particularly for their anticancer properties.
Industry: It is used in the production of polymers and other materials where organotin compounds act as catalysts or stabilizers.
Mécanisme D'action
The mechanism of action of tributyl[2-(methylsulfanyl)phenyl]stannane in chemical reactions involves the formation of a tin-carbon bond, which facilitates the transfer of the phenyl group to other molecules. In biological systems, the compound can interact with cellular components, potentially disrupting normal cellular functions due to its affinity for sulfur-containing biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributylphenylstannane: Similar in structure but lacks the methylsulfanyl group.
Tributyltin hydride: Used as a reducing agent in organic synthesis.
Tributyltin chloride: Commonly used in the synthesis of other organotin compounds.
Uniqueness
Tributyl[2-(methylsulfanyl)phenyl]stannane is unique due to the presence of the methylsulfanyl group, which can influence its reactivity and interactions in both chemical and biological systems. This functional group can enhance the compound’s ability to participate in specific reactions, making it a valuable reagent in organic synthesis.
Propriétés
Numéro CAS |
203195-90-8 |
|---|---|
Formule moléculaire |
C19H34SSn |
Poids moléculaire |
413.3 g/mol |
Nom IUPAC |
tributyl-(2-methylsulfanylphenyl)stannane |
InChI |
InChI=1S/C7H7S.3C4H9.Sn/c1-8-7-5-3-2-4-6-7;3*1-3-4-2;/h2-5H,1H3;3*1,3-4H2,2H3; |
Clé InChI |
AXQRFEJMOWZSLA-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC=C1SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,N,N-bis(isopropyl)-2-[[1-[2-oxo-2-(piperidin-1-YL)ethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12581749.png)
![1,1'-[4-(2-Methylpropoxy)but-1-ene-1,1-diyl]dibenzene](/img/structure/B12581754.png)

![Phosphoramidic dichloride, [(cyclohexylamino)carbonyl]-](/img/structure/B12581759.png)

![3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-one](/img/structure/B12581768.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]-](/img/structure/B12581776.png)

![3-Pyridinecarboxamide, N-[[4-(hydroxymethyl)phenyl]methyl]-](/img/structure/B12581805.png)



![2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12581834.png)
![Azetidine, 1-(diphenylmethyl)-3-[(methylsulfonyl)phenylmethylene]-](/img/structure/B12581836.png)
